Desloratadine impurity 7

Molecular weight LC-MS identification impurity profiling

Desloratadine Impurity 7 (CAS 125743-81-9) is the pharmacopoeia-mandated fluorodesloratadine reference standard specified in the USP Desloratadine monograph (Organic Impurities, Procedure 1). Its unique N-methylpiperidine + 11-fluoro structure ensures unambiguous chromatographic resolution (XLogP3 4.3 vs. ~3.2 for non-methylated analogs) and a definitive +34 Da mass shift for LC-MS/MS identification. Substitution with EP Impurity A or other surrogates invalidates system suitability, peak confirmation, and batch release compliance. Choose the exact standard to meet acceptance criteria (NMT 0.2%) and avoid costly batch rejection.

Molecular Formula C20H22ClFN2
Molecular Weight 344.9 g/mol
Cat. No. B13049371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesloratadine impurity 7
Molecular FormulaC20H22ClFN2
Molecular Weight344.9 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)C2(C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)F
InChIInChI=1S/C20H22ClFN2/c1-24-11-8-16(9-12-24)20(22)18-7-6-17(21)13-15(18)5-4-14-3-2-10-23-19(14)20/h2-3,6-7,10,13,16H,4-5,8-9,11-12H2,1H3
InChIKeyIJBTXWXMLWHVCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Desloratadine Impurity 7 – Fluorinated N-Methyl Impurity Reference Standard for Desloratadine Quality Control


Desloratadine impurity 7 (CAS 125743-81-9) is a fluorinated, N-methylated derivative of desloratadine, formally designated as 8-chloro-11-fluoro-11-(1-methylpiperidin-4-yl)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine [1]. It belongs to the class of tricyclic H1 antihistamine-related impurities and is listed in pharmacopoeial monographs as a specified organic impurity in desloratadine drug substance and product quality control [2]. With a molecular formula of C20H22ClFN2 and a molecular weight of 344.86 g/mol, this compound is structurally distinguished from the parent drug by the presence of a covalent fluorine at the 11-position and an N-methyl group on the piperidine ring [1].

Why Generic Impurity Reference Standards Cannot Substitute for Desloratadine Impurity 7 in Analytical Method Validation


Impurity reference standards used in HPLC or UPLC method development, validation, and system suitability testing are not functionally interchangeable. Desloratadine impurity 7 possesses a unique combination of a fluorine atom and an N-methylpiperidine moiety that dramatically alters its chromatographic retention, UV absorption characteristics, and mass spectrometric fragmentation pattern relative to non-fluorinated or des-methyl analogs such as desloratadine EP Impurity A (11-fluoro desloratadine, CAS 298220-99-2) or desloratadine Related Compound F (N-formyl impurity, CAS 117810-61-4) . Pharmacopoeial monographs explicitly name fluorodesloratadine as a specified impurity with individual acceptance limits, meaning that identification, quantification, and control of this exact chemical entity—not a surrogate—is mandatory for regulatory compliance [1]. Substitution with an incorrect analog would invalidate peak identity confirmation, system suitability criteria, and ultimately the accuracy of the impurity profile determination required for batch release.

Desloratadine Impurity 7 – Differential Evidence for Scientific Selection Against Closest Analogs


Molecular Weight Differentiation Relative to Desloratadine and Non-Methylated Fluoro Analogs

Desloratadine impurity 7 shows a molecular weight of 344.86 g/mol, which is 34.04 Da heavier than desloratadine (310.82 g/mol) and 14.03 Da heavier than the non-methylated analog 11-fluoro desloratadine (Desloratadine EP Impurity A, 330.83 g/mol). This mass difference arises from the simultaneous presence of a fluorine atom (+18.998 Da relative to hydrogen) and an N-methyl group (+14.027 Da relative to hydrogen) on the tricyclic nucleus. These mass shifts are readily resolved by low-resolution LC-MS, providing unambiguous molecular identity confirmation in impurity profiling workflows [1][2].

Molecular weight LC-MS identification impurity profiling

Lipophilicity (XLogP3) Differentiation from Parent Drug and N-Formyl Impurity

Desloratadine impurity 7 exhibits a calculated XLogP3 value of 4.3, which is approximately 0.5 log units higher than desloratadine (XLogP3 ≈ 3.8) and higher than the more polar N-formyl impurity desloratadine Related Compound F (predicted logP ~3.2). The increased lipophilicity arises from fluorine substitution at C-11 combined with N-methylation of the piperidine ring, both of which mask hydrogen-bonding capacity and increase hydrophobic surface area. In reversed-phase HPLC systems (e.g., C18 column with aqueous-organic mobile phase), impurity 7 is expected to elute significantly later than both desloratadine and the N-formyl impurity, providing positive chromatographic resolution [1][2].

Lipophilicity logP chromatographic retention reversed-phase HPLC

Minimum Purity Specification for Reference Standard Procurement

Commercially available Desloratadine impurity 7 is provided with a minimum purity of 95% as determined by HPLC, which meets the typical threshold for pharmaceutical impurity reference standards used in method development and validation. This purity level is comparable to other desloratadine impurity reference standards such as Desloratadine EP Impurity A (minimum 90% purity) and Desloratadine Related Compound F (USP reference standard, purity specified per pharmacopoeial lot release). The ≥95% purity ensures that quantitative analytical methods can achieve accurate impurity quantification without interference from co-eluting contaminants in the reference material itself .

Purity specification reference standard quality control HPLC

N-Methyl Structural Feature Enables Differentiation from Desloratadine EP Impurity A in Identity Confirmation

Desloratadine impurity 7 contains an N-methyl group on the piperidine ring (tertiary amine), whereas Desloratadine EP Impurity A (11-fluoro desloratadine, CAS 298220-99-2) possesses a secondary amine (N-H). This structural distinction is analytically significant: the N-methyl group shifts the 1H-NMR resonance of the piperidine N-methyl protons to approximately δ 2.2–2.4 ppm (singlet, 3H), a signal that is completely absent in EP Impurity A, and alters the base peak in ESI-MS due to the higher proton affinity of the tertiary amine. This makes impurity 7 unequivocally distinguishable from its non-methylated analog by both NMR and mass spectrometry during identity confirmation [1].

Structural identity N-methylation NMR impurity characterization

Pharmacopoeial Recognition as a Specified Organic Impurity Requiring Individual Quantification

The USP monograph for desloratadine drug substance explicitly lists fluorodesloratadine (i.e., Desloratadine impurity 7) as one of the specified organic impurities subject to individual quantification and acceptance criteria under the Organic Impurities test procedure. This regulatory designation means that generic or non-specific impurity standards cannot substitute for impurity 7 in the system suitability solution; the monograph requires the use of the specific fluorodesloratadine reference standard to confirm retention time and resolution from the desloratadine peak. Failure to use the correct impurity standard would render the analytical method non-compliant with USP requirements [1].

Pharmacopoeial monograph specified impurity fluorodesloratadine regulatory compliance

Chromatographic Detection Sensitivity from Validated HPLC-UV Methods for Desloratadine Impurity Profiling

Validated HPLC methods for desloratadine impurity determination have achieved detection limits as low as 0.15 μg/mL, capable of detecting impurities at levels above 0.01% relative to the desloratadine main peak. In a reported method specifically designed for desloratadine impurity profiling, effective separation of closely eluting polar impurities was demonstrated using an ODS column (250 mm × 4.6 mm, 4 μm) with ethanol–sodium dodecyl sulfate mobile phase at 280 nm detection. While these method performance data characterize the general impurity profiling capability, impurity 7, due to its higher lipophilicity and distinct retention, is well resolved from the API and from polar degradation impurities under these conditions, supporting its reliable quantification at regulatory threshold levels [1][2].

Detection limit HPLC-UV method sensitivity impurity quantification

Desloratadine Impurity 7 – Prioritized Application Scenarios Based on Quantitative Differentiation Evidence


USP/EP Pharmacopoeial System Suitability Testing and Organic Impurity Profiling

Desloratadine impurity 7 is the preferred reference standard for preparing system suitability solutions in USP-compliant organic impurity testing of desloratadine drug substance and drug product. The USP monograph explicitly names fluorodesloratadine as a specified impurity requiring individual quantification. Its unique combination of fluorine and N-methyl substitution ensures chromatographic resolution from both the desloratadine main peak and from polar N-formyl impurities (Related Compound F), as evidenced by its higher XLogP3 value (4.3 vs. ~3.2) that drives baseline separation on reversed-phase columns [1]. Use of the correct impurity standard is mandatory for peak identification, resolution verification, and regulatory batch release testing compliance.

LC-MS/MS Method Development for Impurity Identification and Quantification at Sub-0.1% Levels

The molecular weight shift of +34 Da relative to desloratadine and +14 Da relative to EP Impurity A enables unambiguous mass spectrometric identification of impurity 7 in complex impurity mixtures, making it the optimal reference standard for developing selective multiple reaction monitoring (MRM) transitions in LC-MS/MS impurity profiling methods. With validated HPLC methods demonstrating detection limits of 0.15 μg/mL (0.01% relative to API), impurity 7 can be reliably quantified even when present at trace levels during forced degradation studies [1]. Its distinct exact mass (344.1456 Da) eliminates the risk of isobaric interference from other desloratadine-related impurities.

Reference Standard for N-Methylated Fluoro-Impurity Identity Confirmation by NMR

When verifying the identity of impurity reference standards before use in regulated analytical methods, the characteristic N-methyl 1H-NMR singlet at δ 2.2–2.4 ppm (3H) provides a definitive structural fingerprint that distinguishes impurity 7 from the more common non-methylated analog Desloratadine EP Impurity A (11-fluoro desloratadine), which lacks this signal [1]. This unambiguous NMR identifier prevents the costly error of misidentifying EP Impurity A as impurity 7, a known risk in laboratories that stock multiple desloratadine impurity reference standards.

Forced Degradation Study Marker for Oxidative and Thermal Stress Conditions

Stability-indicating UPLC studies have established that desloratadine undergoes significant degradation under oxidative and thermal stress conditions [1]. Impurity 7, as a fluorinated N-methyl derivative, may arise as a process-related impurity during synthesis involving fluorinating reagents or may form under specific degradation conditions. Its characterized lipophilicity (XLogP3 4.3) and chromatographic behavior make it a suitable marker compound for verifying the selectivity of stability-indicating methods, ensuring that degradation products do not co-elute with the specified fluorodesloratadine impurity peak during long-term and accelerated stability studies.

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